4'-Aminoacetanilide

Description

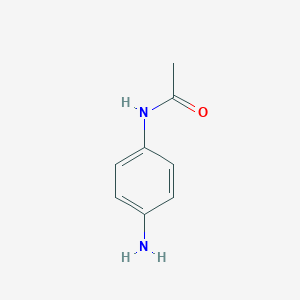

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMBIJAOCISYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024455 | |

| Record name | 4-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminoacetanilide appears as white or slightly reddish solid. (NTP, 1992), White or slightly reddish solid; Darkened by air; [Merck Index] Brown solid; [Acros Organics MSDS] | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 77 °F (NTP, 1992) | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000134 [mmHg] | |

| Record name | p-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-80-5 | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(4-Aminophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH5OX0I3Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

329 to 334 °F (NTP, 1992) | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for N-(4-Aminophenyl)acetamide, a compound more commonly known as acetaminophen (B1664979) or paracetamol. This document details the prevalent synthesis route, the underlying reaction mechanism, experimental protocols, and relevant quantitative data.

N-(4-Aminophenyl)acetamide is a widely utilized active pharmaceutical ingredient (API) valued for its potent analgesic and antipyretic properties.[1][2] A thorough understanding of its synthesis is critical for process optimization, impurity profiling, and the development of novel manufacturing techniques in the pharmaceutical industry.[3]

Core Synthesis Pathway: Acetylation of p-Aminophenol

The most common and industrially significant method for synthesizing N-(4-Aminophenyl)acetamide is through the acetylation of p-aminophenol using acetic anhydride (B1165640).[4][5] This reaction is a straightforward and efficient method that proceeds via nucleophilic acyl substitution.[6] The amino group (-NH2) of p-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[6] This is followed by the elimination of an acetate (B1210297) ion, resulting in the formation of the amide bond and yielding N-(4-Aminophenyl)acetamide and acetic acid as a byproduct.[2][6]

The reaction is typically carried out in an aqueous medium or in the presence of a solvent like glacial acetic acid. The presence of two activating groups on the benzene (B151609) ring of p-aminophenol, the hydroxyl and amino groups, makes the ring highly reactive towards electrophilic aromatic substitution.[6]

Reaction Mechanism

The synthesis of N-(4-Aminophenyl)acetamide from p-aminophenol and acetic anhydride follows a nucleophilic addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of p-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride.[4][6]

-

Formation of a Tetrahedral Intermediate: This initial attack leads to the formation of a tetrahedral intermediate.[4]

-

Elimination of Leaving Group: The intermediate then collapses, reforming the carbonyl double bond and eliminating an acetate anion as the leaving group.[4]

-

Proton Transfer: A final proton transfer step results in the formation of the stable amide product, N-(4-Aminophenyl)acetamide, and acetic acid.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from various experimental protocols for the synthesis of N-(4-Aminophenyl)acetamide.

| Parameter | Value | Source(s) |

| Reactants | ||

| p-Aminophenol (MW: 109.1 g/mol ) | 0.150 g - 3.0 g | [1][2] |

| Acetic Anhydride (MW: 102.1 g/mol , d: 1.08 g/mL) | 0.165 mL - 4.0 mL | [1][2] |

| Reaction Conditions | ||

| Temperature | ~85 °C (in a water bath) | [2] |

| Purification | ||

| Recrystallization Solvent | Deionized water | [2] |

| Product Characteristics | ||

| N-(4-Aminophenyl)acetamide (MW: 151.2 g/mol ) | [1] | |

| Melting Point (Pure) | 169.5 - 171 °C | [1] |

| Typical Yield | 70.82% (Practical) | [6] |

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure for the synthesis and purification of N-(4-Aminophenyl)acetamide.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Deionized water

-

Sodium dithionite (B78146) (optional, for decolorizing)

-

Standard laboratory glassware (e.g., Erlenmeyer flask, round-bottom flask, beaker, graduated cylinder)

-

Heating apparatus (e.g., hot plate, water bath)

-

Stirring apparatus (e.g., magnetic stir bar)

-

Filtration apparatus (e.g., Büchner funnel, filter flask)

Procedure:

-

Reaction Setup: In a 125-mL Erlenmeyer flask, combine 2.1 g of p-aminophenol with 35 mL of water.[7] To this suspension, add 1.5 mL of concentrated hydrochloric acid to dissolve the p-aminophenol as its hydrochloride salt.[7] If the solution is darkly colored due to impurities from the oxidation of p-aminophenol, a small amount of sodium dithionite can be added to decolorize it.[1]

-

Buffering and Acetylation: Prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water.[7] Warm the p-aminophenol hydrochloride solution and add the buffer solution. Immediately follow this with the addition of 2.0 mL of acetic anhydride while swirling the flask.[7]

-

Reaction: The reaction mixture is typically heated to facilitate the reaction. For instance, a mixture of 3.0 g of 4-aminophenol (B1666318) and 4.0 mL of acetic anhydride in 10.0 mL of deionized water can be heated in a water bath at approximately 85 °C.[2]

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled, often in an ice-water bath, to induce the crystallization of the crude N-(4-Aminophenyl)acetamide.[2] The solid product is then collected by suction filtration using a Büchner funnel.[2]

-

Purification by Recrystallization: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot deionized water.[2] The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice-water bath to promote the formation of pure crystals.[2] The impurities tend to remain dissolved in the cold solvent.[2]

-

Final Product Collection and Drying: The purified crystals of N-(4-Aminophenyl)acetamide are collected by suction filtration, washed with a small amount of cold deionized water, and then dried.[2] The final mass is determined to calculate the percentage yield, and the melting point is measured to assess purity.[1] Pure acetaminophen has a melting point of 169.5 - 171°C.[1]

Visual Representations

Synthesis Mechanism of N-(4-Aminophenyl)acetamide

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(4-Aminophenyl)acetamide.

Experimental Workflow for Synthesis and Purification

Caption: A typical laboratory workflow for the synthesis and purification of N-(4-Aminophenyl)acetamide.

References

- 1. rene.souty.free.fr [rene.souty.free.fr]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision - Farmson Pharmaceutical Gujarat Private Limited [farmson.com]

- 4. researchgate.net [researchgate.net]

- 5. Paracetamol - Wikipedia [en.wikipedia.org]

- 6. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of p-Aminoacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of p-Aminoacetanilide (4-aminoacetanilide) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, purification, and formulation development. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key experimental and logical workflows.

Executive Summary

p-Aminoacetanilide, an important intermediate in the synthesis of pharmaceuticals and azo dyes, exhibits limited solubility in water and greater solubility in organic solvents.[1][2][3] Its solubility is influenced by solvent polarity, temperature, and the potential for hydrogen bonding between the solute and solvent molecules. This guide collates qualitative and quantitative solubility information and provides a standardized methodology for its experimental determination to aid researchers in process development and optimization.

Solubility Data

Table 1: Solubility of p-Aminoacetanilide in Various Solvents

| Solvent | Chemical Class | Polarity (Dielectric Constant, ε) | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |

| Water | Protic | 80.1 | 25 | 0.1 - 1.0 | [4] |

| Ethanol | Protic (Alcohol) | 24.5 | 25 | Soluble | [1][5] |

| Ether (Diethyl Ether) | Ethereal | 4.3 | 25 | Soluble | [1] |

| Chloroform | Halogenated | 4.8 | 25 | Soluble | [1] |

Note: The term "Soluble" indicates that the source material qualitatively describes p-aminoacetanilide as soluble in the solvent, but does not provide specific quantitative data. The values in this table are illustrative and intended to demonstrate general solubility trends.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of p-aminoacetanilide. The isothermal "shake-flask" method followed by gravimetric analysis is a reliable and widely used technique.[6][7][8]

Isothermal Shake-Flask Method with Gravimetric Analysis

This method involves creating a saturated solution of p-aminoacetanilide in the target solvent at a constant temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

-

p-Aminoacetanilide (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass screw-cap vials (e.g., 20 mL)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or aluminum pans

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of solid p-aminoacetanilide to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step removes any undissolved microcrystals.

-

Gravimetric Analysis:

-

Record the total mass of the evaporating dish and the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the p-aminoacetanilide (e.g., 60-80°C) until a constant weight is achieved.[10]

-

Cool the dish in a desiccator and weigh it to determine the mass of the dry p-aminoacetanilide.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of dry p-aminoacetanilide / Mass of solvent) x 100

Where the mass of the solvent is the difference between the total mass of the filtered solution and the mass of the dry p-aminoacetanilide.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-aminoacetanilide solubility using the shake-flask method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4'-Aminoacetanilide [chembk.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 122-80-5 [m.chemicalbook.com]

- 5. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. pharmajournal.net [pharmajournal.net]

Discovery and history of 4'-Aminoacetanilide

An In-depth Technical Guide on the Discovery and History of 4'-Aminoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name N-(4-aminophenyl)acetamide, is an organic compound of significant historical and industrial importance.[1][2] While not a household name, it has played a crucial role as a key intermediate in the synthesis of a wide array of products, from vibrant azo dyes to essential pharmaceuticals.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a particular focus on its relationship with the widely used analgesic, paracetamol.

Historical Context: A Product of the Aniline (B41778) Dye Industry

The story of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th century. Following the discovery of mauveine by William Henry Perkin in 1856, a fervent period of research into aniline derivatives began. It is within this context of exploring the chemical possibilities of aniline and its derivatives that this compound was first synthesized.[3] Although the exact discoverer and date of its initial synthesis remain undocumented, it is believed to have emerged from the numerous amidation and reduction reactions being investigated at the time.[3]

Its primary early application was as a crucial intermediate in the production of azo dyes.[3][4] The presence of a primary aromatic amine group allows for diazotization, a process that forms a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to create the characteristic -N=N- azo linkage, which is the basis for a vast range of colorful and stable dyes.[3] Examples of dyes synthesized using this compound as an intermediate include Disperse Yellow G, Direct Acid-Resistant Vermilion 4BS, and Acid-Resistant Fuchsia 6B.[3]

Physicochemical Properties

This compound is a white to pale yellow or reddish crystalline solid.[5][6] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [5] |

| Melting Point | 164–167 °C | [1] |

| Boiling Point | 267 °C at 760 mmHg | [1] |

| Solubility in water | Slightly soluble (0.1-1 g/100 mL at 25 °C) | [1][6] |

| Appearance | White to pale yellow or reddish crystalline powder | [5][6] |

| LogP | 0.08 | [7] |

Key Synthetic Pathways

The synthesis of this compound has been approached through several routes over the years, with two primary methods dominating historical and industrial production.

Reduction of p-Nitroacetanilide

This is a classic and historically significant method for preparing this compound. The process involves two main steps: the nitration of acetanilide (B955) to form p-nitroacetanilide, followed by the reduction of the nitro group to an amino group.

Caption: Synthesis of this compound from Acetanilide.

Acetylation of p-Phenylenediamine

A more direct route involves the selective acetylation of one of the amino groups of p-phenylenediamine. This method is also industrially relevant.

Caption: Synthesis of this compound from p-Phenylenediamine.

Experimental Protocols

Historical Synthesis: Reduction of p-Nitroacetanilide (Adapted from Cumming, 1937)

This protocol describes a method for the reduction of p-nitroacetanilide using iron filings in an acidic medium.

Materials:

-

p-Nitroacetanilide (moist), 180 g

-

Iron filings, 125 g

-

40% Acetic acid, 8 ml

-

Water, 500 ml

-

Sodium carbonate

-

Ammonium (B1175870) sulfide (B99878) solution

Procedure:

-

A vessel equipped with a mechanical stirrer is charged with 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. The mixture is heated to boiling.

-

180 g of moist p-nitroacetanilide is added in small portions to the boiling mixture with continuous agitation.

-

After the final addition, boiling is continued for 10 minutes. The completion of the reaction is monitored by spotting the solution on filter paper; a colorless spot indicates the absence of the starting material.

-

The reaction mixture is then cooled to 70°C.

-

Sodium carbonate is added portion-wise until the solution is alkaline to litmus (B1172312) paper. Caution: Adding sodium carbonate at temperatures above 100°C or in excess can lead to the hydrolysis of the product.

-

To precipitate the remaining iron salts, a minimal amount of ammonium sulfide solution is added until a drop of the supernatant no longer gives a coloration with sodium sulfide.

-

The mixture is filtered to remove the iron sludge.

-

The filtrate is concentrated by evaporation to a volume of approximately 400 ml.

-

Upon cooling, this compound crystallizes as long needles. A second crop of crystals can be obtained by further evaporation of the mother liquor.

-

The product is collected by filtration and dried.

Expected Yield: 55% theoretical (80-90 g).[8] Melting Point: 162.5°C.[8]

Modern Synthesis: Acetylation of p-Phenylenediamine

This protocol describes a more recent method for the synthesis of this compound by the acetylation of p-phenylenediamine.

Materials:

-

p-Phenylenediamine, 32.00 g

-

Ethyl acetate, 120.00 g

-

Triethylenediamine, 0.26 g

-

Acetic acid, 10.00 g

-

n-Butanol (for washing)

Procedure:

-

In a 250 ml four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix thoroughly to obtain a homogeneous solution.

-

Under a nitrogen atmosphere, heat the mixture to a temperature between 65-90°C.

-

Add 10.00 g of acetic acid dropwise to the heated solution.

-

After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.

-

After the reaction period, cool the mixture to 15-25°C and allow it to stand for 6.5 hours to facilitate crystallization.

-

Filter the mixture to collect the crystalline product.

-

Wash the filter cake thoroughly with n-butanol.

-

Dry the product in a vacuum oven at 80°C for 6 hours to obtain white crystals of this compound.

Expected Yield: Approximately 98.6% based on the weight of p-phenylenediamine.[9] Purity: Approximately 99.1% as determined by liquid chromatography.[9]

The Link to Paracetamol: A Story of Serendipity and Metabolism

The history of this compound is intertwined with the development of modern analgesics. In the late 19th century, acetanilide, a closely related compound, was discovered to have antipyretic (fever-reducing) and analgesic (pain-relieving) properties and was marketed as Antifebrine. However, its use was associated with significant toxicity, most notably methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.

This led to the search for safer alternatives. It was later discovered in the mid-20th century that both acetanilide and another analgesic, phenacetin, are metabolized in the body to N-acetyl-p-aminophenol, more commonly known as paracetamol (acetaminophen). This metabolite is the actual active agent responsible for the therapeutic effects.

Interestingly, paracetamol itself had been synthesized much earlier, in 1877 by Harmon Northrop Morse. However, its potential as a pharmaceutical was overlooked for decades.

The metabolic conversion of acetanilide to paracetamol involves a Phase I oxidation reaction, specifically an aromatic hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic pathway of Acetanilide to Paracetamol.

This compound can be considered a precursor in some synthetic routes to paracetamol. For instance, it can be diazotized and then hydrolyzed to yield the final product.

Conclusion

This compound stands as a testament to the rich history of organic chemistry and its profound impact on both industry and medicine. From its origins as a key component in the vibrant world of synthetic dyes to its pivotal role in the lineage of one of the world's most common pain relievers, its story highlights the often-unseen connections between different fields of chemical science. For today's researchers, a deep understanding of the history and synthetic methodologies associated with such foundational molecules provides a valuable context for innovation in drug development and material science.

References

- 1. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. P-aminoacetanilide for Dye Industry Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 5. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Aminoacetanilide | SIELC Technologies [sielc.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4'-Aminoacetanilide (CAS Number 122-80-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and metabolic fate of 4'-Aminoacetanilide (CAS No. 122-80-5), a key intermediate in the pharmaceutical and dye industries. This document consolidates critical data from various sources into a structured format, including detailed experimental protocols and visual representations of chemical processes to support research and development activities. While this compound is a crucial building block for various bioactive molecules, this review of scientific literature did not identify any direct involvement of the compound itself in specific biological signaling pathways. Its primary role in a pharmacological context is as a precursor in the synthesis of more complex molecules with therapeutic activities.

Chemical and Physical Properties

This compound, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is a white to slightly reddish crystalline solid.[1][2] It is an aromatic amine and a derivative of acetanilide.[3] The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated place.[2][4]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][3][4] |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| Appearance | White to pink or brown crystalline powder | [2][3][4] |

| Melting Point | 164-167 °C | [2][3][5] |

| Boiling Point | 267 °C | [2][3][4] |

| Density | 1.1392 g/cm³ (estimate) | [2][3] |

| Flash Point | 195 °C | [2][5] |

| Water Solubility | 0.1-1 g/100 mL at 25 °C | [2][3] |

| pKa | 14.75 ± 0.70 (Predicted) | [2][4] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source(s) |

| Infrared (IR) | max (CCl₄) 1681 cm⁻¹ | [2] |

| ¹H NMR | Data available in spectral databases | [1] |

| ¹³C NMR | Data available in spectral databases | |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 150 | [1] |

| UV-Vis | Data available in spectral databases | [1] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of 4-nitroacetanilide.[3] Several reducing agents and conditions can be employed for this transformation.

Experimental Protocol: Reduction of 4-Nitroacetanilide using Iron Filings and Acetic Acid

This method is a classic and effective way to synthesize this compound.

Materials:

-

p-Nitroacetanilide

-

Iron filings

-

40% Acetic acid

-

Water

-

Sodium carbonate

Procedure:

-

In a vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of water. Heat the mixture to boiling.

-

To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions, maintaining vigorous agitation.

-

After the final addition, continue boiling for an additional 10 minutes. The reaction is complete when a spot of the solution on filter paper is colorless.

-

Cool the reaction mixture to 70 °C.

-

Carefully add sodium carbonate until the solution is alkaline. Avoid adding it at 100 °C or in excess to prevent hydrolysis of the product.

-

To precipitate the iron salts, add a minimum amount of ammonium sulfide until a drop of the solution on filter paper shows no coloration with sodium sulfide.

-

Filter the hot reaction mixture to remove the iron sludge.

-

Evaporate the filtrate to a volume of approximately 400 mL.

-

Allow the solution to cool, which will cause this compound to crystallize as long needles.

-

A second crop of crystals can be obtained by further evaporating the mother liquor.

Yield: Approximately 55% theoretical (80-90 g).

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming, 1937.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for this compound is reverse-phase HPLC.

Methodology:

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

-

Detection: UV detection is typically used.

This method can be adapted for the analysis of impurities and for pharmacokinetic studies.[7]

Metabolism

This compound is a known human and bacterial xenobiotic metabolite.[1] It is primarily formed through the N-acetylation of p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes. This acetylation is considered a detoxification pathway. There is no evidence to suggest that this compound is further metabolized by human hepatic cytochrome P450 enzymes.

Metabolic Pathway of p-Phenylenediamine

Caption: Metabolic pathway of p-Phenylenediamine.

Role in Synthesis of Bioactive Molecules

While direct involvement in signaling pathways has not been identified for this compound itself, it serves as a critical starting material for the synthesis of various pharmacologically active compounds and azo dyes.

Synthetic Intermediate Logical Relationship

Caption: this compound as a synthetic intermediate.

Toxicology and Safety

This compound is classified as a moderate eye irritant and may cause skin and mucous membrane irritation.[1] It is also a potential skin sensitizer.[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 3: Toxicological Data

| Test | Species | Route | Dose | Result | Source(s) |

| LD50 | Rat | Oral | 2500 mg/kg | [8] | |

| Eye Irritation | Rabbit | Eye | Moderate Irritant | [1] |

Conclusion

This compound (CAS 122-80-5) is a well-characterized compound with a significant role as a chemical intermediate. Its physical, chemical, and toxicological properties are well-documented. Standardized protocols for its synthesis and analysis are readily available, making it an accessible component for various research and industrial applications. While it is a metabolite of p-phenylenediamine, it is not known to be directly involved in specific biological signaling pathways. Its primary importance in the context of drug development lies in its utility as a versatile precursor for the synthesis of a wide range of bioactive molecules and dyes. Further research into the pharmacological activities of its derivatives may uncover indirect links to specific signaling pathways.

References

- 1. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats | PLOS One [journals.plos.org]

- 6. Recent advances in identifying protein targets of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo evaluation of chemically synthesized, receptor-biased interleukin-4 and photocaged variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Acetamidoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidoaniline, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is an aromatic amine and a derivative of acetanilide.[1][2] It serves as a crucial intermediate in the synthesis of various commercial products, including azo dyes and pharmaceuticals.[2][3] Notably, it is a precursor in the production of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Acetamidoaniline, detailed experimental protocols for their determination, and visualizations of its synthesis and metabolic pathways.

Core Physical and Chemical Properties

The fundamental physicochemical properties of 4-Acetamidoaniline are summarized in the table below, providing a quantitative foundation for its use in research and development.

| Property | Value | References |

| IUPAC Name | N-(4-aminophenyl)acetamide | [5][6] |

| Synonyms | p-Aminoacetanilide, 4-Aminoacetanilide, N-Acetyl-p-phenylenediamine | [2][5][7] |

| CAS Number | 122-80-5 | [2][7] |

| Molecular Formula | C₈H₁₀N₂O | [5][6] |

| Molecular Weight | 150.18 g/mol | [5][6] |

| Appearance | White to light red or pink to brown crystalline powder/solid.[1][2][8][9] | |

| Melting Point | 159 - 167 °C (318.2 - 333 °F) | [2][8] |

| Boiling Point | 267 °C (513 °F) at 760 mmHg | [8][10][11] |

| Density | 1.203 g/cm³ | [7] |

| Water Solubility | 0.1 - 1 g/100 mL at 25 °C (Slightly soluble) | [2][7][9] |

| Solubility in Organic Solvents | Freely soluble in hot water, alcohol, and ether.[1][6] | |

| Flash Point | > 150 °C (> 302 °F) | [8] |

| pKa | 14.75 ± 0.70 (Predicted) | [4][12] |

| LogP (Octanol/Water Partition Coefficient) | 0.08 | [10][11] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of 4-Acetamidoaniline.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Acetamidoaniline exhibits characteristic peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, and bands associated with the aromatic ring.[3][4] A representative peak for the amide C=O stretch is observed around 1681 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum typically shows signals for the aromatic protons, the amine (-NH₂) protons, the amide (N-H) proton, and the methyl (-CH₃) protons of the acetyl group.[5][13]

Mass Spectrometry (MS)

Mass spectrometry analysis of 4-Acetamidoaniline shows a molecular ion peak corresponding to its molecular weight. For instance, a peak at m/z = 151.1 (M+1) is indicative of the protonated molecule.[4] Fragmentation patterns can provide further structural information.[4][5]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Acetamidoaniline dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, shows characteristic absorption peaks. Published data indicates absorption maxima at approximately 206 nm and 246 nm.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of 4-Acetamidoaniline.

Synthesis of 4-Acetamidoaniline via Reduction of 4-Nitroacetanilide

A common laboratory synthesis involves the reduction of a nitro group to an amino group.[2][4]

Methodology:

-

Preparation: In a reaction vessel, suspend 4-nitroacetanilide in water or a dilute acid like acetic acid.[4][9]

-

Reducing Agent Addition: Add a reducing agent, such as iron powder or zinc powder, to the suspension.[4][9] The reaction is often heated to facilitate the reduction.[9]

-

Neutralization: After the reduction is complete, the reaction mixture is made basic by adding a solution of sodium carbonate or sodium hydroxide (B78521) to precipitate any remaining metal ions.[4]

-

Isolation: The crude 4-Acetamidoaniline is then isolated by filtration.

-

Purification: The product can be purified by recrystallization from hot water or an ethanol-water mixture to yield the final crystalline product.[3][14]

Determination of Melting Point

The melting point is a key indicator of purity.

Methodology: [12]

-

Sample Preparation: A small amount of the dry, finely powdered 4-Acetamidoaniline is packed into a capillary tube.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is increased at a controlled rate (e.g., 1-2 °C/min) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample becomes a clear liquid. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid 4-Acetamidoaniline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is carefully separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of 4-Acetamidoaniline in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical and Metabolic Pathways

Understanding the synthesis and metabolic fate of 4-Acetamidoaniline is critical for its application in drug development and other fields.

Synthesis Pathway

The most common laboratory synthesis of 4-Acetamidoaniline is the reduction of 4-nitroacetanilide. This reaction is a fundamental transformation in organic chemistry.

Caption: Synthesis of 4-Acetamidoaniline via reduction of 4-nitroacetanilide.

Metabolic Pathway

In biological systems, particularly in rats, 4-Acetamidoaniline (referred to as 4-fluoroacetanilide (B1213217) in some metabolic studies) can undergo metabolic transformations. A key pathway involves its conversion to 4-acetamidophenol (paracetamol), which is then further metabolized.[15] This process involves hydroxylation followed by conjugation reactions.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. 4'-Aminoacetanilide | 122-80-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. 4-Aminoacetanilide 122-80-5, Information for 4-Aminoacetanilide 122-80-5, Suppliers of China 4-Aminoacetanilide 122-80-5 [chemnet.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. N-(4-aminophenyl)acetamide [stenutz.eu]

- 11. 4-aminoacetanilide [stenutz.eu]

- 12. benchchem.com [benchchem.com]

- 13. This compound(122-80-5) 1H NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4'-Aminoacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Aminoacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 4.84 | Singlet | - |

| Aromatic H (H-2, H-6) | 6.51 | Doublet | 8.7 |

| Aromatic H (H-3, H-5) | 7.20 | Doublet | 8.7 |

| -NH-C=O | 9.42 | Singlet | - |

| -CH₃ | 1.96 | Singlet | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 167.3 |

| C-4 (-NH₂) | 145.5 |

| C-1 (-NHCOCH₃) | 129.3 |

| C-3, C-5 | 120.7 |

| C-2, C-6 | 113.1 |

| -CH₃ | 23.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of solid this compound is typically obtained using the KBr pellet method.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3385, 3315, 3216 | N-H Stretching | Amine (-NH₂) and Amide (-NH-) |

| 1655 | C=O Stretching (Amide I) | Amide |

| 1603, 1512 | C=C Stretching | Aromatic Ring |

| 1550 | N-H Bending (Amide II) | Amide |

| 1315 | C-N Stretching | Aromatic Amine |

| 827 | C-H Bending (out-of-plane) | para-disubstituted Benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is typically recorded in a protic solvent such as ethanol (B145695) or methanol (B129727).

| Solvent | λmax (nm) |

| Ethanol | 206, 246 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: Room temperature.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade ethanol or methanol of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (generally below 1.0).

Instrumental Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Solvent: Ethanol or Methanol.

-

Scan Range: 200-400 nm.

-

Blank: A cuvette containing the pure solvent is used as the reference.

-

Cuvette: A 1 cm path length quartz cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid organic compound.

An In-depth Technical Guide to 4'-Aminoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-Aminoacetanilide, along with a detailed experimental protocol for its synthesis.

Core Properties of this compound

This compound, also known as N-(4-aminophenyl)acetamide, is an organic compound that belongs to the class of aromatic amines and amides.[1] It typically appears as a white to pale yellow or pink to brown crystalline powder or needles.[1][2][3] The compound has limited solubility in water but is more soluble in organic solvents like ethanol, ether, and chloroform.[1] It serves as a key intermediate in the synthesis of azo dyes and various pharmaceuticals.[1][2][3]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O[4][5][6] |

| Molecular Weight | 150.18 g/mol [4][7][8] |

| Melting Point | 164-167 °C[2][8][9] |

| Boiling Point | 267 °C[2] |

| Flash Point | 195 °C[2][8] |

| Appearance | White to pink or brown crystalline powder[1][2][3] |

| CAS Number | 122-80-5[4] |

Experimental Protocols

Synthesis of this compound via Reduction of p-Nitroacetanilide

A common and established method for the synthesis of this compound is through the reduction of p-nitroacetanilide.[5] The following protocol is a detailed methodology for this chemical transformation.

Materials:

-

p-Nitroacetanilide

-

Iron filings

-

40% Acetic acid

-

Water

-

Sodium carbonate

Procedure:

-

A solution of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water is heated to boiling in a vessel equipped with a mechanical stirrer.[10]

-

To this boiling mixture, 180 g of moist p-nitroacetanilide is added in small portions with continuous agitation.[10]

-

After the final addition of p-nitroacetanilide, the mixture is boiled for an additional 10 minutes. The reaction is monitored by spotting the solution on filter paper; the reaction is complete when the spot is colorless.[10]

-

The solution is then cooled to 70°C, and sodium carbonate is carefully added until the solution becomes alkaline. It is crucial to avoid adding sodium carbonate at 100°C or in excess, as this can lead to the hydrolysis of the desired product.[10]

-

To precipitate any remaining iron, a minimal amount of ammonium sulfide is added until a drop of the solution on filter paper shows no coloration with sodium sulfide.[10]

-

The hot solution is filtered to remove the iron sludge.[10]

-

The filtrate is then concentrated by evaporation to a volume of approximately 400 ml.[10]

-

Upon cooling, this compound crystallizes as long needles.[10] A second crop of crystals can be obtained by further evaporating the mother liquor. The typical yield is around 55% of the theoretical yield.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-Nitroacetanilide.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 122-80-5 [m.chemicalbook.com]

- 3. This compound | 122-80-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 6. 4-aminoacetanilide [stenutz.eu]

- 7. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4 -Aminoacetanilide 99 122-80-5 [sigmaaldrich.com]

- 9. 4 -Aminoacetanilide 99 122-80-5 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Isomers of Aminoacetanilide and Their Properties for Researchers, Scientists, and Drug Development Professionals

Introduction: Aminoacetanilide, a derivative of acetanilide (B955), exists as three distinct positional isomers: 2-aminoacetanilide (ortho-), 3-aminoacetanilide (meta-), and 4-aminoacetanilide (para-). These compounds are of significant interest in medicinal chemistry and materials science, primarily serving as versatile intermediates in the synthesis of pharmaceuticals and dyes.[1][2][3] Their utility stems from the presence of two reactive functional groups—the amino and the acetamido groups—which allow for a variety of chemical modifications to produce a diverse range of derivatives. This technical guide provides a comprehensive overview of the isomers of aminoacetanilide, detailing their physicochemical properties, synthesis protocols, and what is known about their biological activities, to support their application in research and drug development.

Physicochemical Properties

The position of the amino group on the phenyl ring significantly influences the physicochemical properties of the aminoacetanilide isomers. These differences are critical for their separation, purification, and reactivity in synthetic schemes. A summary of their key properties is presented in Table 1.

| Property | 2-Aminoacetanilide (ortho-) | 3-Aminoacetanilide (meta-) | 4-Aminoacetanilide (para-) |

| CAS Number | 34801-09-7[1] | 102-28-3[3] | 122-80-5[2] |

| Molecular Formula | C₈H₁₀N₂O[1] | C₈H₁₀N₂O[3] | C₈H₁₀N₂O[2] |

| Molar Mass | 150.18 g/mol [1] | 150.18 g/mol [3] | 150.181 g/mol [2] |

| Appearance | Solid[1] | Gray solid[3] | White to pink-brown crystalline powder[2] |

| Melting Point | 133-137 °C[1] | 86-88 °C[3] | 164–167 °C[2] |

| Boiling Point | 271.72 °C[1] | Decomposes | 267 °C[2] |

| Solubility in Water | Data not readily available | 1-5 g/100 mL at 24 °C[3] | 0.1-1 g/100 mL at 25 °C[2] |

Table 1: Comparative Physicochemical Properties of Aminoacetanilide Isomers

Spectroscopic Data

The structural differences between the isomers are clearly delineated by their spectroscopic signatures. The following tables summarize the key 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.

2-Aminoacetanilide (ortho-)

| ¹H NMR | Chemical Shift (ppm) |

| Aromatic Protons | 6.7-7.3 |

| NH₂ Protons | ~4.7 |

| NHCOCH₃ Proton | ~9.5 |

| CH₃ Protons | ~2.1 |

| ¹³C NMR | Chemical Shift (ppm) |

| Carbonyl Carbon | ~168 |

| Aromatic Carbons | 116-143 |

| Methyl Carbon | ~23 |

3-Aminoacetanilide (meta-)

| ¹H NMR | Chemical Shift (ppm) |

| Aromatic Protons | 6.3-7.1 |

| NH₂ Protons | ~5.0 |

| NHCOCH₃ Proton | ~9.8 |

| CH₃ Protons | ~2.0 |

| ¹³C NMR | Chemical Shift (ppm) |

| Carbonyl Carbon | ~168 |

| Aromatic Carbons | 105-149 |

| Methyl Carbon | ~24 |

4-Aminoacetanilide (para-)

| ¹H NMR | Chemical Shift (ppm) |

| Aromatic Protons | 6.6-7.2 |

| NH₂ Protons | ~5.0 |

| NHCOCH₃ Proton | ~9.6 |

| CH₃ Protons | ~2.0 |

| ¹³C NMR | Chemical Shift (ppm) |

| Carbonyl Carbon | ~169 |

| Aromatic Carbons | 115-143 |

| Methyl Carbon | ~24 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is an approximate range based on available information.

Synthesis of Aminoacetanilide Isomers

The most common route for the synthesis of aminoacetanilide isomers involves the nitration of acetanilide followed by the selective reduction of the resulting nitroacetanilide isomer. The position of the nitro group is directed by the activating effect of the acetamido group.

References

Biotransformation of Aniline Compounds to 4'-Aminoacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of aniline (B41778) and its derivatives presents a compelling alternative to traditional chemical synthesis, offering high specificity, milder reaction conditions, and a reduced environmental footprint. This technical guide provides an in-depth exploration of the biotransformation of aniline compounds to 4'-aminoacetanilide, a key intermediate in the pharmaceutical and dye industries. The core of this guide focuses on the well-documented capabilities of Bacillus cereus and its associated arylamine N-acetyltransferase (NAT) enzymes. While the direct, high-yield biotransformation of aniline to this compound in a single step is not extensively documented, this guide details the closely related and efficient conversion of 4-phenylenediamine to this compound. Furthermore, it explores the enzymatic acetylation of aniline to acetanilide, a critical related reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support research and development in this area.

Introduction

Aniline and its derivatives are fundamental building blocks in the chemical industry. The synthesis of acetylated anilines, such as this compound, is of significant interest due to their application as precursors for pharmaceuticals, including beta-lactams, and as intermediates in the manufacturing of various dyes.[1][2] Traditional chemical acetylation methods often involve harsh reagents like acetic anhydride (B1165640) and require significant energy input.[3][4] Biocatalysis, through the use of whole-cell systems or isolated enzymes, offers a more sustainable and selective approach.

Microorganisms have evolved diverse metabolic pathways to process aromatic compounds. While many organisms degrade aniline, some, like Bacillus cereus, possess enzymes capable of specific modifications, such as acetylation.[5][6] This guide focuses on the arylamine N-acetyltransferases (NATs) from Bacillus cereus, which have been shown to efficiently catalyze the acetylation of various arylamines.[6]

Enzymatic Pathway for Arylamine Acetylation

The core of the biotransformation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of an arylamine substrate. This reaction is catalyzed by arylamine N-acetyltransferase (NAT).

Caption: Enzymatic acetylation of an aniline compound by arylamine N-acetyltransferase.

Quantitative Data on Biotransformation

The efficiency of the biotransformation is dependent on the specific substrate, enzyme, and reaction conditions. The following tables summarize key quantitative data from relevant studies.

Table 1: Whole-Cell Biotransformation of Phenylenediamines by Bacillus cereus PDa-1

| Substrate | Product | Molar Yield (%) | Reference |

| 2-Phenylenediamine | 2-Aminoacetanilide | 76 | [6] |

Table 2: Substrate Specificity of Whole-Cell Bacillus cereus PDa-1

| Substrate | Conversion | Product | Reference |

| 2-Aminobenzoic acid | Complete | Acetylated product | [6] |

| 4-Aminosalicylic acid | Complete | Acetylated product | [6] |

| 5-Aminosalicylic acid | Complete | Acetylated product | [6] |

| 2-Aminofluorene | Complete | Acetylated product | [6] |

Note: "Complete" indicates that the substrate was fully converted, though specific yields were not provided for all substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biotransformation of aniline compounds using Bacillus cereus.

Cultivation of Bacillus cereus

This protocol outlines the steps for growing Bacillus cereus for use in whole-cell biotransformation or for the subsequent purification of arylamine N-acetyltransferase.

Workflow for Bacillus cereus Cultivation

Caption: Workflow for the cultivation and harvesting of Bacillus cereus.

Materials:

-

Bacillus cereus strain (e.g., PDa-1)

-

Nutrient Broth or other suitable growth medium

-

Sterile culture flasks

-

Incubator shaker

-

Centrifuge

Procedure:

-

Prepare sterile nutrient broth in culture flasks.

-

Inoculate the broth with a single colony or a starter culture of Bacillus cereus.

-

Incubate the culture at 30-37°C with shaking (e.g., 150-200 rpm) until the desired cell density is reached (typically mid-to-late exponential phase).

-

Harvest the bacterial cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

The washed cells can be used immediately for whole-cell biotransformation or stored at -80°C for later use in enzyme purification.

Purification of Arylamine N-Acetyltransferase (NAT)

This protocol describes the purification of NAT from Bacillus cereus cell lysate. For higher yields and easier purification, recombinant expression of the NAT gene in a host like E. coli is recommended.[7][8]

Workflow for NAT Purification

Caption: General workflow for the purification of arylamine N-acetyltransferase.

Materials:

-

Bacillus cereus cell pellet

-

Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)

-

Sonication equipment

-

High-speed centrifuge

-

Chromatography system (e.g., FPLC) and columns (e.g., Ni-NTA affinity, ion-exchange)[9]

-

SDS-PAGE equipment and reagents

-

Protein concentration determination reagents (e.g., Bradford assay)

Procedure:

-

Resuspend the cell pellet in lysis buffer.

-

Disrupt the cells using sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 45 minutes at 4°C) to remove cell debris.[7]

-

Load the supernatant (crude extract) onto a pre-equilibrated chromatography column. If using a His-tagged recombinant protein, a Ni-NTA affinity column is typically the first step.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the bound NAT enzyme using an appropriate elution buffer (e.g., buffer with high imidazole (B134444) concentration for Ni-NTA).

-

(Optional) Further purify the eluted fractions using ion-exchange or size-exclusion chromatography.[9]

-

Analyze the purity of the fractions using SDS-PAGE.

-

Pool the pure fractions and determine the protein concentration.

-

Store the purified enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Whole-Cell Biotransformation Protocol

This protocol is adapted from the methodology used for the conversion of phenylenediamines by Bacillus cereus.[6]

Materials:

-

Washed Bacillus cereus cells

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Substrate (e.g., 4-phenylenediamine)

-

Incubator shaker

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

-

Prepare a suspension of washed Bacillus cereus cells in the reaction buffer.

-

Add the substrate (e.g., 4-phenylenediamine) to the cell suspension to a final concentration of, for example, 1-5 mM.

-

Incubate the reaction mixture at 30-37°C with shaking.

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

To analyze the samples, centrifuge to remove the cells, and extract the supernatant with an organic solvent like ethyl acetate.

-

Analyze the organic extract by HPLC or GC-MS to determine the concentration of the substrate and the product (this compound).

-

Upon completion of the reaction, the product can be recovered from the reaction mixture by extraction and subsequent purification steps like crystallization.

Conclusion

The biotransformation of aniline compounds, particularly the acetylation of arylamines by Bacillus cereus, represents a promising avenue for the green synthesis of valuable chemical intermediates like this compound. The arylamine N-acetyltransferases from this bacterium exhibit high catalytic efficiency and broad substrate specificity, making them attractive targets for industrial applications. While the direct conversion of aniline to this compound requires further investigation, the efficient synthesis from 4-phenylenediamine provides a strong foundation for developing biocatalytic processes. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore and optimize these biotransformation pathways. Future work in this area could focus on enzyme engineering to enhance substrate specificity and catalytic activity, as well as process optimization for large-scale production.

References

- 1. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 5. Metobromuron: acetylation of the aniline moiety as a detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial transformation of aniline derivatives: regioselective biotransformation and detoxification of 2-phenylenediamine by Bacillus cereus strain PDa-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus [frontiersin.org]

- 9. Purification, crystallization and preliminary X-ray characterization of Bacillus cereus arylamine N-acetyltransferase 3 [(BACCR)NAT3] - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Paracetamol from 4-Aminophenol

Note on Precursor: The following application notes detail the synthesis of paracetamol (acetaminophen) using 4-aminophenol (B1666318) as the precursor. The user request specified 4'-aminoacetanilide; however, the overwhelmingly prevalent and established method for paracetamol synthesis involves the acetylation of 4-aminophenol. It is presumed that "this compound" was a typographical error, and this document proceeds based on the standard, well-documented chemical pathway.

Introduction

Paracetamol (N-(4-hydroxyphenyl)acetamide), widely known as acetaminophen, is a cornerstone analgesic (pain reliever) and antipyretic (fever reducer).[1][2] Its synthesis is a fundamental example of N-acylation, a crucial reaction in pharmaceutical chemistry. The most common laboratory and industrial synthesis involves the acetylation of the amine group on 4-aminophenol using acetic anhydride (B1165640).[1][3][4] This process yields paracetamol and acetic acid as a byproduct.[1][5] The reaction is efficient, but the crude product requires purification, typically via recrystallization, to remove unreacted starting materials and colored impurities that may form from the oxidation of the 4-aminophenol.[1][2]

These notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and characterization of paracetamol from 4-aminophenol.

Reaction and Purification Data

The following tables summarize the quantitative parameters for the synthesis and purification of paracetamol.

Table 1: Reagent and Reaction Parameters

| Parameter | Value | Source |

| Reactants | ||

| 4-Aminophenol | 3.0 g | [1] |

| Acetic Anhydride | 4.0 mL | [1] |

| Water (solvent) | 10.0 mL | [1] |

| Reaction Conditions | ||

| Temperature | ~85 °C (Water Bath) | [1] |

| Alternate Temperature | ~115 °C (Sand Bath) | [2] |

| Reaction Time | 10-15 minutes after dissolution | [2] |

| Yield | ||

| Expected Yield Range | 35% to 70% | [6] |

Table 2: Purification and Characterization

| Parameter | Value / Observation | Source |

| Recrystallization Solvent | Deionized Water | [1][7] |

| Solvent Volume | 10 mL per 1 g of crude product | [1] |